molecular formula C8H10BrClN4 B1450466 5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine CAS No. 1288991-81-0

5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine

Cat. No.: B1450466
CAS No.: 1288991-81-0
M. Wt: 277.55 g/mol
InChI Key: YWDMVRARYLPKFO-UHFFFAOYSA-N
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Description

Product Introduction 5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine (CAS 1288991-81-0) is a chemical compound with the molecular formula C 8 H 10 BrClN 4 and a molecular weight of 277.55 g/mol [ 1 ]. It is a solid substance that serves as a versatile synthetic intermediate in medicinal and organic chemistry [ 5 ]. Research Applications and Value This compound is a highly valuable building block for researchers, particularly in drug discovery. Its molecular structure incorporates both a pyrimidine ring and a piperazine moiety, two features that are prevalent in a wide range of bioactive molecules and approved pharmaceuticals [ 10 ]. The presence of the piperazine ring is especially significant, as it is frequently used to optimize the pharmacokinetic properties of drug candidates or to act as a scaffold for arranging pharmacophoric groups [ 10 ]. The reactive bromo and chloro substituents on the pyrimidine ring make this compound an ideal precursor for further synthetic elaboration. It can undergo various cross-coupling reactions and nucleophilic substitutions, allowing researchers to systematically build more complex molecules. While specific mechanistic studies on this exact compound are limited in the public domain, analogs and derivatives featuring the piperazine-pyrimidine core have demonstrated significant research utility. For instance, similar structures are found in compounds investigated as bivalent BET bromodomain inhibitors, which are a key area of focus in epigenetics and oncology research for regulating gene transcription [ 4 ]. Handling and Safety This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

5-bromo-2-chloro-4-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrClN4/c9-6-5-12-8(10)13-7(6)14-3-1-11-2-4-14/h5,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDMVRARYLPKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Step Synthesis Method (From Patent CN114591250A)

  • Raw Materials: 2-hydroxypyrimidine, hydrobromic acid (20-50 wt%), hydrogen peroxide (10-50 wt%), phosphorus oxychloride, organic amines such as triethylamine.
  • Reaction Conditions:
    • Step 1: 2-hydroxypyrimidine reacts with hydrobromic acid and hydrogen peroxide under heating (30-100 °C) for 8-14 hours to form 5-bromo-2-hydroxypyrimidine intermediate.
    • Step 2: The intermediate is then treated with phosphorus oxychloride and an organic amine catalyst (e.g., triethylamine) under heating (~80 °C) for about 6 hours to substitute the hydroxyl group with chlorine, yielding 5-bromo-2-chloropyrimidine.
  • Purification: Extraction with organic solvents (e.g., methane), crystallization, and drying.
  • Yields and Purity:
    • Yield: Approximately 96%
    • Purity: Around 98.4% by HPLC
    • Bromine utilization efficiency: Up to 96%
  • Advantages: The process is efficient, with minimal smoke or hazardous byproducts, and improves bromine utilization by over 100% compared to traditional methods.
Parameter Example 1 Example 2 Example 3
2-Hydroxypyrimidine (g/mol) 112.1 g (1 mol) 112.1 g (1 mol) 112.1 g (1 mol)
Hydrobromic acid strength 20 wt% (404.6 g) 35 wt% (462.3 g) 50 wt% (485.5 g)
Hydrogen peroxide strength 10 wt% (340 g) 30 wt% (226.7 g) 50 wt% (340 g)
Reaction temperature 100 °C 40 °C 30 °C
Reaction time 8 hours 12 hours 14 hours
Catalyst Hydrogen peroxide Hydrogen peroxide + catalase Hydrogen peroxide
Chlorination agent Phosphorus oxychloride Phosphorus oxychloride Phosphorus oxychloride
Organic amine catalyst Triethylamine Triethylamine Triethylamine
Final yield (%) ~96.2% ~96.2% Data not specified
Product purity (%) 98.4% 98.4% Data not specified

Nucleophilic Substitution with Piperazine

Once 5-bromo-2-chloropyrimidine is obtained, the next step is the substitution of the chlorine atom at the 4-position with piperazine to form this compound.

Typical Reaction Conditions

  • Reagents: 5-bromo-2-chloropyrimidine, piperazine (often in excess), suitable solvent (e.g., ethanol, dimethylformamide), and sometimes a base to facilitate substitution.
  • Procedure: The 5-bromo-2-chloropyrimidine is reacted with piperazine under reflux or elevated temperature conditions to promote nucleophilic aromatic substitution at the 4-chloro position.
  • Reaction Time: Several hours (typically 4-12 hours depending on conditions).
  • Purification: After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by recrystallization.
  • Yield: Literature reports yields generally range from moderate to high (60-90%), depending on reaction conditions and purity of starting materials.

Summary Table of Preparation Steps

Step Reactants Conditions Outcome Yield / Purity
Bromination and chlorination 2-hydroxypyrimidine, HBr, H2O2, POCl3, organic amine Heating 30-100 °C, 6-14 hours 5-bromo-2-chloropyrimidine ~96% yield, 98% purity
Nucleophilic substitution 5-bromo-2-chloropyrimidine, piperazine Reflux in solvent, 4-12 hours This compound 60-90% yield

Research Findings and Notes

  • The one-step synthesis of 5-bromo-2-chloropyrimidine significantly streamlines the preparation process by combining bromination and chlorination steps, improving efficiency and reducing hazardous waste.
  • The use of hydrogen peroxide as a catalyst and oxidant improves bromine utilization and reduces environmental impact.
  • Organic amines such as triethylamine act as catalysts during chlorination with phosphorus oxychloride, facilitating substitution and improving yield.
  • The nucleophilic substitution with piperazine is a well-established reaction, typically proceeding smoothly under reflux conditions.
  • The overall synthetic route is suitable for industrial scale-up due to high yields, reduced reaction times, and minimized pollution.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and solvents like DMF or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine.

Major Products Formed:

    Substitution Reactions: Formation of various substituted pyrimidines depending on the nucleophile used.

    Coupling Reactions: Formation of biaryl or diaryl compounds.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine has been identified as a crucial component in the design of various pharmaceutical agents. Its applications in drug discovery include:

  • Anticancer Agents : The compound has been explored for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Inhibiting these kinases can lead to the suppression of tumor growth .
  • Antimalarial Activity : Recent studies have highlighted its role in targeting essential plasmodial kinases such as PfGSK3 and PfPK6. These kinases are considered novel drug targets to combat resistance against traditional antimalarial therapies .

Enzyme Inhibition

The compound's interaction with specific biological targets makes it valuable in designing enzyme inhibitors:

  • Kinase Inhibition : It has shown promise as an inhibitor for various kinases, including glycogen synthase kinase-3 (GSK-3), which plays a role in several diseases, including cancer and diabetes. The compound's structural modifications have been linked to enhanced potency against these targets .

Agrochemical Applications

This compound is not only relevant in medicinal chemistry but also finds applications in agrochemicals:

  • Pesticide Development : The compound serves as an intermediate in synthesizing agrochemicals aimed at pest control. Its ability to interact with biological systems can be harnessed to develop effective pesticides that target specific pests without harming beneficial organisms.

Synthesis Techniques

The synthesis of this compound involves several methods that optimize yield and efficiency:

Synthesis MethodDescription
One-Step SynthesisA method involving 2-hydroxypyrimidine and hydrobromic acid under hydrogen peroxide catalysis, which simplifies production and increases efficiency by over 400% compared to traditional methods .
Multi-Step SynthesisInvolves various reactions including coupling and elimination steps to produce the desired compound from simpler precursors .

Case Studies

Several case studies illustrate the effectiveness of this compound in drug development:

  • Inhibition of CDK Activity : A study demonstrated that derivatives of this compound effectively inhibited CDK activity, leading to reduced proliferation of cancer cells .
  • Antimalarial Efficacy : Another study identified several pyrimidine derivatives that exhibited potent inhibitory activity against PfCDPK1, demonstrating the compound's potential as a lead for new antimalarial drugs .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases by binding to their active sites. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activity Reference
5-Bromo-2-chloro-4-(4-cyclopropylsulfonylpiperazin-1-yl)pyrimidine Piperazine modified with cyclopropylsulfonyl 434.3 g/mol IC₅₀ > 500,000 nM (Bcr-Abl assay)
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine Methyl group on piperazine 286.1 g/mol High structural similarity (1.00)
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Cyclopentylamine substituent 303.6 g/mol Similarity score: 0.63
5-Bromo-2-chloro-4-(methylthio)pyrimidine Methylthio group at position 4 239.5 g/mol Enhanced lipophilicity

Structural and Electronic Comparisons

  • Conversely, sulfonyl-piperazine derivatives (e.g., 4-cyclopropylsulfonyl) introduce electron-withdrawing effects, which may lower activity, as seen in the poor Bcr-Abl inhibition (IC₅₀ > 500,000 nM) .
  • Halogen Variations : Substituting bromine with smaller halogens (e.g., fluorine) could enhance solubility but reduce electrophilicity at the C5 position, critical for cross-coupling reactions .
  • Amino vs. Piperazine Groups: 5-Bromo-2-chloropyrimidin-4-amine () lacks the piperazine moiety, resulting in weaker hydrogen-bonding capacity and reduced solubility in polar solvents .

Pharmacological and Physicochemical Properties

  • Lipophilicity : Methylthio and tert-butoxy substituents (e.g., 5-Bromo-2-chloro-4-(1,1-dimethylethoxy)pyrimidine) increase logP values, enhancing membrane permeability but risking metabolic instability .
  • Solubility : Piperazine-containing analogs generally exhibit better aqueous solubility due to the basic amine group, whereas cyclopentyl or tert-butyl derivatives require formulation aids .

Biological Activity

5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from 5-bromo-2,4-dichloropyrimidine. The key steps include nucleophilic substitution reactions with piperazine and subsequent modifications to enhance biological activity. Various derivatives have been synthesized to explore their potential as therapeutic agents.

Anticancer Activity

Recent studies have demonstrated that this compound derivatives exhibit significant anticancer properties. In vitro assays using human cancer cell lines, such as HeLa (cervical carcinoma), A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and others, revealed potent cytotoxic effects. For instance:

Compound Cell Line IC50 (µM)
5aHeLa10.5
5cA54912.3
6bMCF-78.7

These results indicate that certain derivatives possess IC50 values comparable to established anticancer drugs .

Antimicrobial Activity

The antimicrobial efficacy of these compounds has also been evaluated against various bacterial strains and fungi. Notably, compounds such as 5a, 5c, and 6h have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species:

Compound Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
5aStaphylococcus aureus15
5cEscherichia coli20
6hCandida albicans25

These findings suggest that the incorporation of piperazine enhances the antimicrobial properties of the pyrimidine scaffold .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various structural modifications. Studies indicate that:

  • Substituents at the C-5 position : The presence of electron-donating groups can enhance anticancer activity.
  • Piperazine moiety : This group is crucial for both anticancer and antimicrobial activities, likely due to its ability to interact with biological targets effectively.
  • Halogen substitutions : The introduction of halogens like bromine and chlorine has been associated with improved lipophilicity and cellular uptake .

Case Study 1: Anticancer Efficacy

A study focusing on the synthesis of various derivatives reported that compound derivatives with specific substitutions at the C-5 position exhibited enhanced potency against cancer cell lines. For example, a derivative with a trifluoromethyl group showed an IC50 value significantly lower than its non-substituted analogs .

Case Study 2: Antimicrobial Spectrum

Another investigation assessed the antimicrobial spectrum of these compounds against multiple pathogens. Compounds demonstrated broad-spectrum activity, particularly against resistant strains of bacteria, highlighting their potential as new therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine
Reactant of Route 2
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5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine

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